2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile
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Overview
Description
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a nitrile group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, have been reported to exhibit diverse biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are typically achieved through interactions with specific targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and viral infections .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile typically involves the reaction of 4-aminopyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with 2-methylpropanenitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, producing 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Aminopyrazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Methylpropanenitrile: Lacks the pyrazole ring, limiting its biological activity.
2-(4-Nitropyrazol-1-yl)-2-methyl-propanenitrile: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.
Uniqueness: 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBAFFVRSPDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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